molecular formula C11H8N2O B053479 Pyrido[1,2-a]benzimidazol-8-ol CAS No. 123444-29-1

Pyrido[1,2-a]benzimidazol-8-ol

Cat. No. B053479
M. Wt: 184.19 g/mol
InChI Key: ALVJTLMBJPKXLZ-UHFFFAOYSA-N
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Description

Pyrido[1,2-a]benzimidazol-8-ol is a nitrogen-containing heterocyclic compound . It is part of a class of compounds known as benzimidazoles, which are prevalent in many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .


Synthesis Analysis

The synthesis of Pyrido[1,2-a]benzimidazol-8-ol and related compounds involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . The reaction mechanisms that underlie the methods for the synthesis of these compounds have been described .


Molecular Structure Analysis

The molecular structure of Pyrido[1,2-a]benzimidazol-8-ol is similar to both benzimidazoles and various azolo[1,5-a]pyrimidines . These structures have relevant biological properties, including antiviral and antibacterial activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pyrido[1,2-a]benzimidazol-8-ol and related compounds are complex and involve multiple steps . The reaction mechanisms have been systematically considered and summarized .

properties

IUPAC Name

pyrido[1,2-a]benzimidazol-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-4-5-9-10(7-8)13-6-2-1-3-11(13)12-9/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVJTLMBJPKXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578617
Record name Pyrido[1,2-a]benzimidazol-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[1,2-a]benzimidazol-8-ol

CAS RN

123444-29-1
Record name Pyrido[1,2-a]benzimidazol-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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